molecular formula C9H7BrN2O2 B2693767 2-Bromo-3-(4-nitrophenyl)propanenitrile CAS No. 62448-25-3

2-Bromo-3-(4-nitrophenyl)propanenitrile

Cat. No.: B2693767
CAS No.: 62448-25-3
M. Wt: 255.071
InChI Key: ATLJGSDPKYTPKJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrN2O2 It features a bromine atom, a nitrophenyl group, and a nitrile group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3-(4-nitrophenyl)propanenitrile

      Starting Material: 3-(4-nitrophenyl)propanenitrile

      Reagent: Bromine (Br2)

      Solvent: Acetic acid or dichloromethane

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.

  • Alternative Method

      Starting Material: 4-nitrobenzyl cyanide

      Reagent: N-Bromosuccinimide (NBS)

      Solvent: Carbon tetrachloride (CCl4)

      Conditions: The reaction is conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-Bromo-3-(4-nitrophenyl)propanenitrile often involves large-scale bromination processes using automated reactors to control temperature and reagent addition. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The nitro group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Reduction Reactions

      Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

  • Oxidation Reactions

      Oxidation of the Nitrile Group: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Aminophenylpropanenitrile: Formed by the reduction of the nitro group.

    Carboxyphenylpropanenitrile: Formed by the oxidation of the nitrile group.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.

Medicine

    Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-nitrophenyl)propanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.

    2-Bromo-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of a nitro group.

    2-Bromo-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the nitro group.

Uniqueness

2-Bromo-3-(4-nitrophenyl)propanenitrile is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, while the bromine atom can participate in substitution reactions, providing versatility in synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-3-(4-nitrophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJGSDPKYTPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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